2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both amino and bromine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a pyrimidine derivative followed by the introduction of an amino group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by amination using ammonia or an amine source under suitable conditions. The hydroxymethyl group can be introduced through a formylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: Ammonia, primary or secondary amines
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution: Various substituted pyrimidines
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Coupling: Aryl or alkyl-substituted pyrimidines
Scientific Research Applications
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of antiviral, anticancer, and antibacterial agents.
Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the design of probes and inhibitors for studying biological pathways.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The amino and bromine groups can form interactions with biological targets, while the hydroxymethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylpyrimidine
- 2-Amino-5-bromo-4-hydroxypyrimidine
- 2-Amino-5-bromo-4-formylpyrimidine
Uniqueness
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWHAIVJPQVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=N1)N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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